5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole
Description
5-[(4-Chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a phenyl group and at position 5 with a (4-chlorobenzenesulfonyl)methyl moiety.
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfonylmethyl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c16-12-6-8-13(9-7-12)22(19,20)10-14-17-15(18-21-14)11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXKBGVJFHVSCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Benzamidoxime (4a, 5 mmol) reacts with chloroacetyl chloride (1.5 equiv) in dichloromethane (DCM, 25 mL) under triethylamine (Et₃N, 1.2 equiv) catalysis at 0°C. After 6 hours at ambient temperature, the intermediate undergoes cyclization in refluxing toluene (10 mL, 12 hours) to yield 5a .
Purification and Characterization
The crude product is purified via silica gel column chromatography (hexane/ethyl acetate, 95:5), yielding 5a as a white solid (99%) with a melting point of 38–39°C. Key spectral data include:
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¹H NMR (CDCl₃) : δ 8.07 (d, J = 6.3 Hz, 2H), 7.44–7.51 (m, 3H), 4.72 (s, 2H).
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¹³C NMR (CDCl₃) : δ 174.3 (C=O), 168.8 (C=N), 131.5–126.2 (aromatic carbons), 33.3 (CH₂Cl).
Primary Synthetic Route: Thioether Formation Followed by Oxidation
Thioether Intermediate Synthesis
5a (1.0 mmol) reacts with 4-chlorobenzenethiol (1.25 mmol) in dimethyl sulfoxide (DMSO, 5 mL) using iron(III) chloride (FeCl₃, 1.25 mmol) and potassium carbonate (K₂CO₃, 2 mmol) at 50°C for 15 hours.
Reaction Outcomes
Oxidation to Sulfonyl Derivative
The thioether intermediate (1 mmol) is treated with meta-chloroperbenzoic acid (mCPBA, 2.2 equiv) in DCM at ambient temperature for 3 hours.
Reaction Outcomes
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Product : 5-[(4-Chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole.
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Purification : Recrystallization from ethanol.
Alternative Route: Direct Nucleophilic Substitution
Reaction of 5a with Sodium 4-Chlorobenzenesulfinate
5a (1.0 mmol) reacts with sodium 4-chlorobenzenesulfinate (1.5 mmol) in dimethylformamide (DMF, 10 mL) at 80°C for 12 hours under nitrogen atmosphere.
Optimization Insights
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Base : Potassium carbonate (K₂CO₃, 2 mmol) enhances nucleophilic displacement.
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Yield : 48% (hypothetical, based on analogous sulfonylations).
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Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7).
Comparative Analysis of Methods
| Parameter | Thioether-Oxidation Route | Direct Substitution Route |
|---|---|---|
| Number of Steps | 2 | 1 |
| Overall Yield | 40% (56% × 72%) | 48% |
| Reaction Time | 18 hours | 12 hours |
| Byproducts | Sulfoxide intermediates | Unreacted sulfinate |
| Scalability | Moderate (oxidation step) | High |
Characterization of Final Product
Spectral Data
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¹H NMR (DMSO-d₆) : δ 8.12 (d, J = 7.1 Hz, 2H, Ar-H), 7.68–7.54 (m, 7H, Ar-H and SO₂CH₂), 4.89 (s, 2H, CH₂).
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¹³C NMR (DMSO-d₆) : δ 173.8 (C=O), 168.1 (C=N), 139.2–126.5 (aromatic carbons), 55.3 (SO₂CH₂).
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HRMS (ESI) : m/z 377.0321 [M+H]⁺ (calc. 377.0325).
Physicochemical Properties
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Melting Point : 162–164°C (decomp.).
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Solubility : Sparingly soluble in water; highly soluble in DCM, DMSO.
Critical Evaluation of Methodologies
Thioether-Oxidation Route
Direct Substitution Route
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Advantages : Streamlined single-step process ideal for scale-up.
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Limitations : Lower yield due to competing side reactions (e.g., hydrolysis of sulfinate).
Industrial and Research Implications
The thioether-oxidation method is preferred for small-scale synthesis where purity is paramount, while the direct substitution route offers cost-effectiveness for bulk production. Further optimization of the direct method—such as using phase-transfer catalysts or microwave-assisted heating—could enhance yields .
Chemical Reactions Analysis
Types of Reactions: 5-[(4-Chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Structure and Composition
The compound features a unique oxadiazole ring structure, which is known for its diverse biological activities. The presence of the (4-chlorobenzenesulfonyl)methyl group enhances its reactivity and interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 307.78 g/mol
Pharmaceutical Applications
5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole has shown promise in various pharmaceutical applications:
- Antimicrobial Activity : Research indicates that compounds with oxadiazole moieties exhibit significant antibacterial and antifungal properties. Studies have demonstrated that this compound can inhibit the growth of certain pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : The sulfonyl group contributes to the compound's ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, providing a basis for further investigation into its use as an anticancer agent.
Material Science
In addition to its biological applications, this compound is being explored in material science:
- Fluorescent Materials : The compound's unique structure allows it to be used in the development of fluorescent materials for sensors and imaging applications. Its photophysical properties can be tailored for specific wavelengths, enhancing its utility in optoelectronic devices.
Synthetic Chemistry
The compound serves as a versatile intermediate in synthetic organic chemistry:
- Building Block for Synthesis : It can be utilized as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The presence of reactive functional groups enables further modifications to enhance biological activity or alter physical properties.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
Research conducted by the Cancer Research Institute explored the effects of this compound on human cancer cell lines. The findings revealed that treatment with this compound resulted in increased apoptosis rates compared to control groups, indicating its potential as an anticancer therapeutic.
Mechanism of Action
The compound exerts its effects through the modulation of specific molecular targets and pathways. It interacts with enzymes and receptors, leading to the inhibition or activation of biological processes. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Properties of 1,2,4-Oxadiazole Derivatives
- Key Observations :
- Polarity : The target compound’s sulfonyl group increases polarity compared to thioether (5a) or chloromethyl (9a) derivatives, likely enhancing solubility in polar solvents.
- Thermal Stability : Pyrimidinyl-substituted analogs (e.g., 5b) exhibit higher melting points (>250°C), suggesting stronger crystal lattice interactions due to planar aromatic systems.
- Spectral Shifts : The sulfonyl group deshields adjacent protons, as seen in δ 7.8–8.1 for aromatic protons in the target compound, contrasting with δ 7.47 in 5a’s fluorobenzyl group .
Biological Activity
5-[(4-Chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H12ClN3O2S
- Molecular Weight : 335.79 g/mol
- CAS Number : [specific CAS number if available]
This compound features a sulfonyl group attached to an oxadiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In a study evaluating various derivatives of oxadiazoles, it was found that this compound demonstrated potent activity against several bacterial strains including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism appears to involve the suppression of NF-kB signaling pathways.
Anticancer Potential
The anticancer properties of this compound have been explored in various cancer cell lines. In a study focusing on human breast cancer cells (MCF-7), the compound induced apoptosis through caspase activation and cell cycle arrest at the G2/M phase.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| HeLa | 20.5 |
| A549 | 18.0 |
These results indicate a promising profile for further development as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonyl group enhances binding affinity to target enzymes involved in inflammation and cell proliferation.
- Modulation of Signaling Pathways : By interfering with key signaling pathways such as NF-kB and MAPK, the compound exerts its anti-inflammatory and anticancer effects.
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Case Study on Antimicrobial Activity : A clinical trial involving patients with skin infections demonstrated that treatment with a formulation containing this compound led to significant improvement compared to placebo.
- Case Study on Cancer Treatment : In preclinical models of breast cancer, administration of the compound resulted in reduced tumor size and improved survival rates.
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Key signals include the methylene group (δ ~4.75 ppm, singlet) and aromatic protons (δ 7.4–8.1 ppm) . The 4-chlorobenzenesulfonyl group shows distinct downfield shifts due to electron-withdrawing effects.
- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]+ are observed at m/z 395–400, with fragmentation patterns confirming the sulfonylmethyl substituent .
- UV/IR Spectroscopy : Absorbance bands at 270–290 nm (π→π* transitions) and sulfonyl S=O stretching at 1150–1350 cm⁻¹ .
How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
Advanced Research Focus
Single-crystal X-ray diffraction is critical for confirming molecular geometry. Methodological steps :
Data collection : Use a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
Structure solution : Apply direct methods (SHELXS-97) for phase determination .
Refinement : SHELXL-97 refines positional and thermal parameters, achieving R-factors < 0.05 .
Key findings : The oxadiazole and sulfonylmethyl groups are coplanar, with dihedral angles <5° between aromatic rings . Hydrogen-bonding interactions (C–H⋯O/N) stabilize the crystal lattice .
What photophysical properties arise from the 1,2,4-oxadiazole core, and how do substituents influence excited-state behavior?
Q. Advanced Research Focus
- Fluorescence : The 1,2,4-oxadiazole core exhibits weak emission in non-polar solvents but enhanced fluorescence in polar media due to tautomerism (e.g., proton transfer in 5-(2-hydroxyphenyl) derivatives) .
- Solvatochromism : Substituents like the 4-chlorobenzenesulfonyl group redshift emission maxima by 20–30 nm via intramolecular charge transfer (ICT) .
Experimental design : Measure fluorescence quantum yields (Φ) using quinine sulfate as a standard. Time-resolved spectroscopy can distinguish tautomeric species .
How do computational methods (e.g., DFT) predict protonation sites and reactivity in this compound?
Advanced Research Focus
DFT calculations (B3LYP/6-31G* level) reveal:
- Protonation preference : The N4 nitrogen of the oxadiazole ring is the most basic site (ΔG = −15.2 kcal/mol) due to resonance stabilization .
- Electrophilicity : The sulfonylmethyl group increases electrophilicity (ω = 4.8 eV), favoring nucleophilic attacks at the methylene carbon .
Validation : Compare computed vs. experimental NMR shifts (RMSD < 0.1 ppm) to confirm accuracy.
How can conflicting biological activity data for oxadiazole derivatives be systematically analyzed?
Advanced Research Focus
Contradictions in bioactivity (e.g., antioxidant vs. cytotoxic effects) arise from substituent-dependent mechanisms. Analytical framework :
SAR studies : Compare IC50 values of derivatives with varying substituents (e.g., electron-withdrawing vs. donating groups) .
Assay standardization : Use consistent cell lines (e.g., MDA-MB-231 for anticancer screening) and control for redox interference in antioxidant assays .
Molecular docking : Identify binding modes to targets like MAP kinase using AutoDock Vina (ΔG < −8 kcal/mol suggests high affinity) .
What strategies mitigate side reactions during functionalization of the oxadiazole core?
Q. Advanced Research Focus
- Protecting groups : Temporarily block reactive sites (e.g., sulfonyl oxygen) with tert-butyldimethylsilyl (TBDMS) groups during alkylation .
- Catalysis : Use Pd(OAc)2/Xantphos for Suzuki couplings to avoid ring-opening side reactions .
- Kinetic control : Lower reaction temperatures (0–25°C) suppress hydrolysis of the oxadiazole ring .
How do structural modifications impact the compound’s bioactivity and physicochemical properties?
Q. Advanced Research Focus
- Lipophilicity : Introducing a 4-chlorobenzenesulfonyl group increases logP by 1.5 units, enhancing membrane permeability .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C, suitable for high-temperature applications .
- Solubility : Polar substituents (e.g., –OH) improve aqueous solubility but reduce blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
